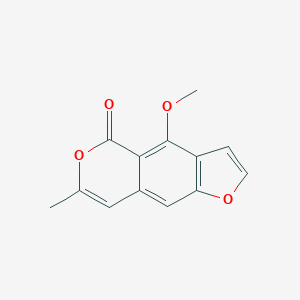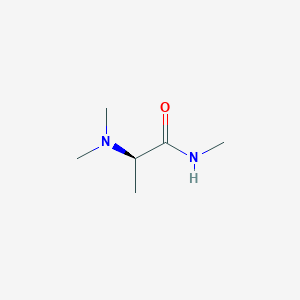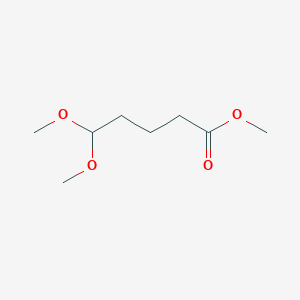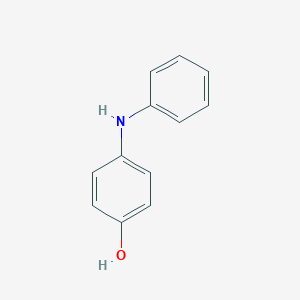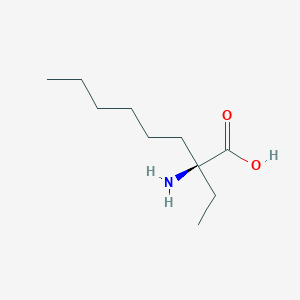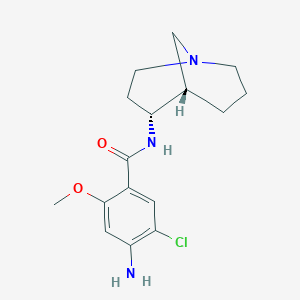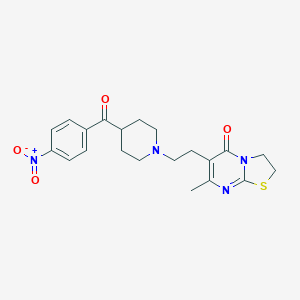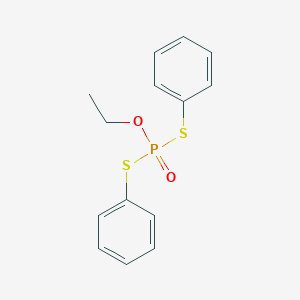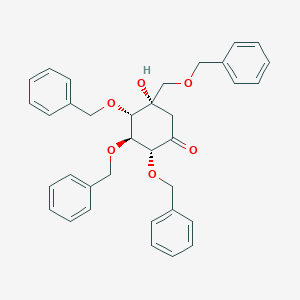
(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone
Vue d'ensemble
Description
The study and characterization of complex organic compounds, especially those involving cyclohexanone derivatives, have been a focal point in organic chemistry due to their relevance in various chemical reactions and potential applications in materials science, pharmacology, and synthesis of complex molecules.
Synthesis Analysis
The synthesis of complex cyclohexanone derivatives often involves multi-step reactions, including condensation, cycloaddition, and methylenation processes. For example, compounds similar to the one have been synthesized through reactions of benzylacetoacetate and allylacetoacetate with aromatic aldehydes in the presence of a basic catalyst (Gein et al., 2005)(Gein, 2005).
Molecular Structure Analysis
Molecular and crystal structure analyses of cyclohexanone derivatives are typically conducted using X-ray diffraction. These studies reveal that such compounds often adopt chair conformations with substituents influencing the overall molecular geometry (Kutulya et al., 2008)(Kutulya, 2008).
Chemical Reactions and Properties
Cyclohexanone derivatives engage in a variety of chemical reactions, including 1,3-dipolar cycloadditions, leading to the formation of complex structures like spiro[4.5]decane systems (Ong & Chien, 1996)(Ong, 1996). These reactions are highly selective and can be used to construct complex molecules with specific stereochemistry.
Physical Properties Analysis
The physical properties of cyclohexanone derivatives, such as melting points, solubility, and phase behavior, are crucial for their practical applications. For instance, hydroxy group-containing liquid crystals show mesophase behavior, including room temperature liquid crystallinity (Lattermann & Staufer, 1989)(Lattermann, 1989).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present in the cyclohexanone derivatives. Studies on compounds with hydroxy or oxo moieties on the cyclohexane ring have shown potent activities and provide insights into their reactivity patterns (Sohda et al., 1984)(Sohda, 1984).
Applications De Recherche Scientifique
Heterocyclic Compounds and Their Biological Significance
Heterocyclic compounds, such as those containing triazine scaffolds, play significant roles in medicinal chemistry due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others. Such compounds have been evaluated for their potential in drug development, highlighting the critical nature of chemical research in discovering future therapeutic agents (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Polyhydroxyalkanoates (PHAs) and Their Applications
Research on Polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by microbial processes, demonstrates the importance of organic compounds in developing sustainable materials. PHAs exhibit biocompatibility and renewable qualities, making them suitable for applications in medical devices, packaging, and agricultural materials (A. Amara, 2010).
Chromones as Radical Scavengers
Chromones and their derivatives have been identified as potent radical scavengers, offering protective effects against cell impairment. This antioxidative property is crucial for developing treatments for diseases caused by oxidative stress, further emphasizing the role of complex organic molecules in therapeutic applications (Preeti Yadav, Badri Parshad, P. Manchanda, Sunil K. Sharma, 2014).
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
The exploration of cyanobacterial compounds for antimicrobial activities against multidrug-resistant pathogens underscores the significance of natural and synthetic organic compounds in addressing global health challenges. Such research is pivotal for discovering new antibiotics and treatments for infections that are increasingly resistant to current medications (S. S. Swain, S. K. Paidesetty, R. Padhy, 2017).
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXHKWBUBUUEFP-SNSGHMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)[C@@H]([C@H]([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452397 | |
| Record name | (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone | |
CAS RN |
115250-38-9 | |
| Record name | (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115250-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



